The Pyrazolopyrimidinone Core: A Technical Guide for Drug Discovery
The Pyrazolopyrimidinone Core: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pyrazolopyrimidinone core, a privileged scaffold in medicinal chemistry. We will delve into its fundamental structure, synthesis, physicochemical properties, and its role in the development of targeted therapeutics. This document is intended to serve as a comprehensive resource, featuring detailed experimental protocols, structured data, and visualizations to facilitate further research and drug development efforts.
The Core Structure of Pyrazolopyrimidinone
The pyrazolopyrimidinone scaffold is a bicyclic heterocyclic system composed of a fused pyrazole (B372694) and pyrimidine (B1678525) ring. This core structure is an isostere of purine, allowing it to mimic the adenine (B156593) base of adenosine (B11128) triphosphate (ATP) and interact with the hinge region of kinase active sites.[1] This mimicry is a key reason for its prominence in the development of kinase inhibitors.[2][3]
Several isomeric forms of the pyrazolopyrimidinone core exist, with the most biologically significant being:
-
Pyrazolo[1,5-a]pyrimidin-7(4H)-one: This isomer is a core component of various bioactive compounds with activities including antitubercular and anticancer effects.[4][5] X-ray crystallography studies have confirmed the dominant tautomeric form of this scaffold.[4][6]
-
Pyrazolo[3,4-d]pyrimidin-4-one: This scaffold is notably present in numerous kinase inhibitors and phosphodiesterase 5 (PDE5) inhibitors.[7][8] It serves as the foundational structure for drugs targeting a range of diseases, from cancer to erectile dysfunction.[3][8]
The versatility of the pyrazolopyrimidinone core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties and the exploration of structure-activity relationships (SAR).[4][9]
Synthesis of the Pyrazolopyrimidinone Core
The synthesis of the pyrazolopyrimidinone core is most commonly achieved through a one-step cyclocondensation reaction.[4] This versatile method allows for the introduction of diverse substituents, facilitating the generation of compound libraries for screening.
A general workflow for the synthesis is depicted below:
Caption: General workflow for the synthesis of the pyrazolopyrimidinone core.
Experimental Protocols
2.1.1. Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
This protocol describes a general one-step cyclocondensation reaction.[4]
-
Reagents:
-
Substituted 5-aminopyrazole (1.0 eq)
-
Substituted β-ketoester (1.1 eq)
-
Glacial Acetic Acid or Ethanol
-
-
Procedure:
-
Dissolve the 5-aminopyrazole in glacial acetic acid or ethanol.
-
Add the β-ketoester to the solution.
-
Reflux the mixture for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography.
-
-
Characterization:
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). Acquire ¹H and ¹³C NMR spectra to confirm the structure.
-
Mass Spectrometry: Analyze the purified product by mass spectrometry to determine its molecular weight and confirm its identity.
-
2.1.2. Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
This protocol outlines a common synthetic route to this isomer.[10]
-
Reagents:
-
Ethyl 5-amino-1-substituted-1H-pyrazole-4-carboxylate (1.0 eq)
-
-
Procedure:
-
Heat the ethyl 5-amino-1-substituted-1H-pyrazole-4-carboxylate with an excess of formamide at reflux (around 190-210 °C) for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
-
Characterization:
-
NMR Spectroscopy: Characterize the product using ¹H and ¹³C NMR in a suitable deuterated solvent.
-
Mass Spectrometry: Confirm the molecular weight of the synthesized compound using mass spectrometry.
-
Physicochemical Properties
The physicochemical properties of pyrazolopyrimidinone derivatives are crucial for their drug-like characteristics, influencing their solubility, permeability, and metabolic stability. While these properties vary significantly with substitution, some general trends have been observed. Poor aqueous solubility is a known challenge for this scaffold, which can be addressed through chemical modification or formulation strategies like encapsulation in liposomes or nanoparticles.[11][12]
| Property | Typical Range/Observation | Reference(s) |
| Molecular Weight | 250 - 500 g/mol | [13] |
| LogP | 1.0 - 4.0 | [13] |
| Aqueous Solubility | Generally low, can be improved with specific substituents | [11][12] |
| pKa | The pyrimidine nitrogen is weakly basic. | [14] |
| Melting Point | Typically high, reflecting the planar, crystalline nature of the scaffold. | [15] |
Biological Activities and Structure-Activity Relationships (SAR)
Pyrazolopyrimidinone derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Kinase Inhibition
The pyrazolopyrimidinone core is a well-established scaffold for the development of kinase inhibitors.[2] Its ability to mimic ATP binding allows for potent inhibition of various kinases involved in cancer cell proliferation and survival.
4.1.1. Structure-Activity Relationship of Pyrazolopyrimidinone Kinase Inhibitors
| Target Kinase | R1-Substituent | R2-Substituent | Key Findings | Reference(s) |
| Src Kinase | Varied alkyl and aryl groups | Substituted phenyl rings | Small alkyl groups at the N1 position and electron-withdrawing groups on the C3-phenyl ring can enhance potency and selectivity over other kinases like ABL. | [16][17][18] |
| CDK2 | Hydrogen or small alkyl | Substituted phenyl or heteroaryl | The nature of the substituent at the C5 position of the pyrazolo[3,4-d]pyrimidin-4-one core significantly influences inhibitory activity. | [7] |
| mTOR | Varied substituents | Phenyl or other aromatic systems | Specific substitution patterns can lead to potent and selective mTOR inhibition. | [17] |
4.1.2. Signaling Pathways
CDK2 Signaling Pathway:
Caption: Pyrazolopyrimidinone inhibitors block the G1/S transition by inhibiting CDK2.[10][19][20]
Src Kinase Signaling Pathway:
Caption: Inhibition of Src kinase by pyrazolopyrimidinones disrupts multiple oncogenic signaling pathways.[9][16][21]
mTOR Signaling Pathway:
Caption: Pyrazolopyrimidinone-based inhibitors can target the mTOR pathway to control cell growth and proliferation.[22][23][24]
Antitubercular Activity
Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have emerged as promising antitubercular agents.[4][25] SAR studies have identified key structural features necessary for potent activity against Mycobacterium tuberculosis.
| R-Group Position | Substituent | Effect on Activity | Reference(s) |
| R2 and R3 | Aromatic rings | Essential for antitubercular activity. | [4][25] |
| R4 | Methyl group | Removal can be detrimental or beneficial depending on other substituents. | [4] |
| R4 | Isopropyl group | Inactive against M. tuberculosis. | [4] |
PDE5 Inhibition
The pyrazolo[3,4-d]pyrimidin-4-one scaffold is famously the core of sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[8] Modifications to this core have been explored to improve potency, selectivity, and pharmacokinetic properties.
| R-Group Position | Substituent | Effect on Activity | Reference(s) |
| N1 | Methyl | Important for potent inhibition. | [8] |
| C3 | Propyl | Contributes to optimal binding in the hydrophobic pocket of PDE5. | [8] |
| C5-phenyl sulfonamide | N-substituted piperazine | Critical for potency and selectivity; modifications can fine-tune these properties. | [8][26] |
Conclusion
The pyrazolopyrimidinone core represents a highly versatile and privileged scaffold in drug discovery. Its structural similarity to purines provides a strong foundation for the design of inhibitors targeting ATP-binding sites, particularly in kinases. The extensive research into its synthesis and the growing body of structure-activity relationship data continue to drive the development of novel therapeutics based on this remarkable heterocyclic system. This guide provides a foundational understanding for researchers to further explore and exploit the potential of the pyrazolopyrimidinone core in the quest for new and effective medicines.
References
- 1. Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents | Semantic Scholar [semanticscholar.org]
- 4. cusabio.com [cusabio.com]
- 5. benchchem.com [benchchem.com]
- 6. CDK2 cyclin dependent kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | C5H5N5 | CID 75420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 22. assaygenie.com [assaygenie.com]
- 23. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. news-medical.net [news-medical.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
